molecular formula C12H20O3 B14672386 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol CAS No. 40365-51-3

4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol

Cat. No.: B14672386
CAS No.: 40365-51-3
M. Wt: 212.28 g/mol
InChI Key: LHBBJQOBCDIDLQ-UHFFFAOYSA-N
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Description

4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a hex-2-yn-1-ol backbone with a 4-methyl group and an oxan-2-yl-oxy substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol typically involves the following steps:

    Formation of the Hex-2-yn-1-ol Backbone: This can be achieved through the alkylation of a suitable alkyne precursor.

    Introduction of the Oxan-2-yl-oxy Group: This step involves the reaction of the hex-2-yn-1-ol with an oxane derivative under specific conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The ether linkage can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(2-methylpropyl)oxan-4-ol: Similar in structure but with different substituents.

    2-Methyl-4-penten-2-ol: Shares the alkyne group but differs in the rest of the structure.

    4-Methyl-2-phenyl-1,3-oxazol-5-ol: Contains an oxazole ring instead of an oxane ring.

Uniqueness

4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol is unique due to its combination of a hex-2-yn-1-ol backbone with an oxan-2-yl-oxy substituent

Properties

IUPAC Name

4-methyl-4-(oxan-2-yloxy)hex-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-3-12(2,8-6-9-13)15-11-7-4-5-10-14-11/h11,13H,3-5,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBJQOBCDIDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#CCO)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495487
Record name 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40365-51-3
Record name 4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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